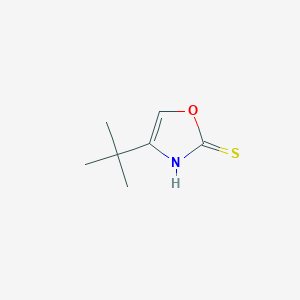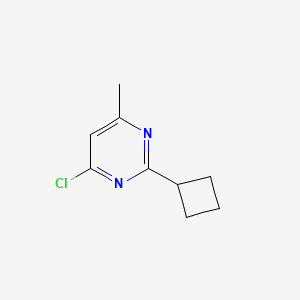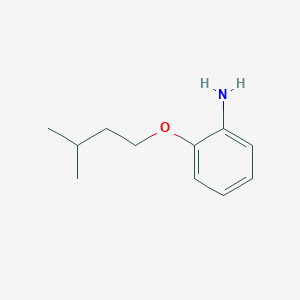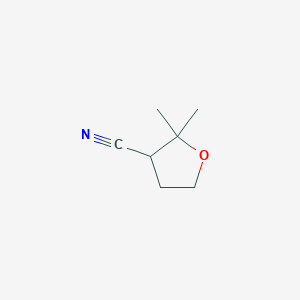
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)-
Overview
Description
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)-, also known as OTBT, is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- is not well understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. In vivo studies have shown that 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- can reduce the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also limitations to its use, including its low solubility in water and its potential toxicity.
Future Directions
For the study of 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- include the synthesis of new derivatives, the study of its mechanism of action, and the exploration of its potential applications in different fields.
Scientific Research Applications
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has been the subject of scientific research due to its potential applications in various fields. In the field of materials science, 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has been used as a building block for the synthesis of functionalized polymers and dendrimers. In the field of medicinal chemistry, 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has been studied for its potential as an anticancer agent. 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
properties
IUPAC Name |
4-tert-butyl-3H-1,3-oxazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(2,3)5-4-9-6(10)8-5/h4H,1-3H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLZPSQXPYQKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554066 | |
| Record name | 4-tert-Butyl-1,3-oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- | |
CAS RN |
112683-63-3 | |
| Record name | 4-tert-Butyl-1,3-oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)


![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)
![2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid](/img/structure/B3375610.png)
![4-Chloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B3375617.png)
![2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]-](/img/structure/B3375633.png)
![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)
![2-{[5-(Methylethyl)isoxazol-3-yl]methoxy}ethylamine](/img/structure/B3375636.png)

![Propane, 1-bromo-3-[(1-methylethyl)thio]-](/img/structure/B3375654.png)